![molecular formula C9H9ClN4O3 B6299025 C-[5-(3-Nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride CAS No. 2368870-99-7](/img/structure/B6299025.png)

C-[5-(3-Nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

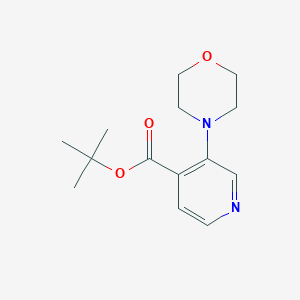

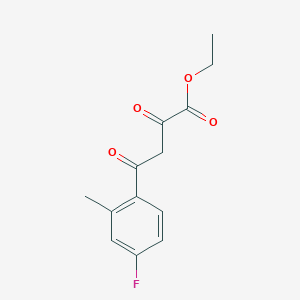

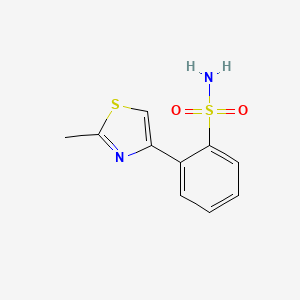

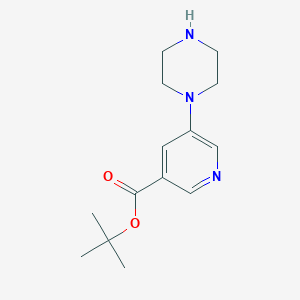

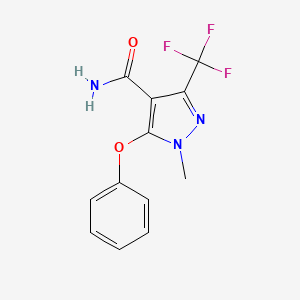

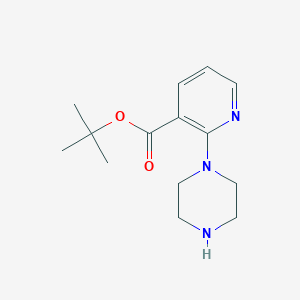

“C-[5-(3-Nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride” is a compound that contains an oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The compound also contains a nitrophenyl group and a methylamine group .

Synthesis Analysis

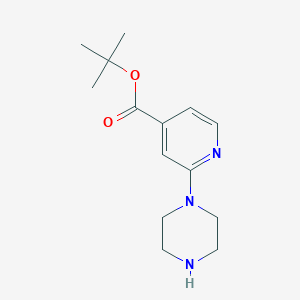

The synthesis of similar oxadiazole derivatives often involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride . This is followed by basification of the product with potassium hydroxide to give the oxadiazole derivative . Acylation of the amino group of the oxadiazole with various acid chlorides can then yield acylated compounds .Molecular Structure Analysis

The molecular structure of oxadiazole derivatives like “C-[5-(3-Nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride” typically features a planar oxadiazole ring . The C-O and C=N bond lengths in the oxadiazole ring are almost identical within systematic errors, although different substituents are attached to the ring . The phenyl ring is often inclined to the planar oxadiazole ring .Chemical Reactions Analysis

Oxadiazole derivatives have been reported to possess a wide range of chemical and biological properties . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .Scientific Research Applications

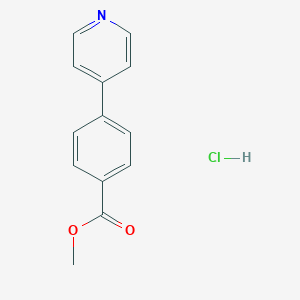

C-[5-(3-Nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride-nitrophenyl-1,3,4-oxadiazole-2-amine hydrochloride has a variety of scientific research applications. It has been used as a reagent in the synthesis of various heterocyclic compounds, such as benzoxazoles, benzimidazoles, and benzothiazoles. It is also used as a catalyst in the synthesis of polymers, such as polyaniline and polypyrrole. Additionally, it has been used as a reagent in the synthesis of biologically active compounds, such as antifungal agents and inhibitors of the enzyme acetylcholinesterase.

Mechanism of Action

Target of Action

The compound “C-[5-(3-Nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride” is a derivative of the oxadiazole class of compounds . Oxadiazoles are known for their broad spectrum of biological activities, including anticancer A related compound, a nitrofuran derivative, has been reported to target the protein aldose reductase .

Mode of Action

Oxadiazoles have been reported to exhibit various biological activities, including anticancer . They are known to interact with their targets, leading to changes that can inhibit the growth of cancer cells .

Biochemical Pathways

Oxadiazoles have been reported to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Oxadiazoles have been reported to exhibit anticancer activity, suggesting that they may inhibit the growth of cancer cells .

Advantages and Limitations for Lab Experiments

The advantages of using C-[5-(3-Nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride-nitrophenyl-1,3,4-oxadiazole-2-amine hydrochloride in laboratory experiments include its low cost, its water solubility, and its stability. Additionally, it can be used as a catalyst in a variety of synthetic reactions, making it a useful tool for organic synthesis. However, there are some limitations to its use, such as its relatively low reactivity and its relatively low yield.

Future Directions

For research on C-[5-(3-Nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride-nitrophenyl-1,3,4-oxadiazole-2-amine hydrochloride include further investigation into its mechanism of action and its biochemical and physiological effects. Additionally, further research could be conducted to explore its potential applications in the synthesis of various heterocyclic compounds, polymers, and biologically active compounds. Finally, further research could be conducted to improve the yield and reactivity of the compound in laboratory experiments.

Synthesis Methods

The synthesis of C-[5-(3-Nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride-nitrophenyl-1,3,4-oxadiazole-2-amine hydrochloride is typically performed using a two-step procedure. In the first step, the nitrophenyl group is attached to the oxadiazole ring via a condensation reaction between 3-nitrobenzaldehyde and 2-aminobenzoylhydrazide in the presence of ethylenediamine. In the second step, the resulting compound is treated with hydrochloric acid to form the hydrochloride salt.

Biochemical Analysis

Biochemical Properties

The exact biochemical properties of C-[5-(3-Nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride are not fully known. Oxadiazoles, the class of compounds it belongs to, have been reported to possess a broad spectrum of biological activities . These include interactions with various enzymes, proteins, and other biomolecules, which could potentially be applicable to C-[5-(3-Nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride.

Cellular Effects

The cellular effects of C-[5-(3-Nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride are not well-documented. Related oxadiazole compounds have shown significant activity against various types of cells . They have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of C-[5-(3-Nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride is not fully understood. Oxadiazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of C-[5-(3-Nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride in laboratory settings are not well-documented. Related oxadiazole compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of C-[5-(3-Nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride at different dosages in animal models are not well-documented. Related oxadiazole compounds have been studied for their effects at different dosages, including any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways that C-[5-(3-Nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride is involved in are not well-documented. Related oxadiazole compounds have been studied for their involvement in various metabolic pathways, including interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of C-[5-(3-Nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride within cells and tissues are not well-documented. Related oxadiazole compounds have been studied for their interactions with transporters or binding proteins, as well as effects on their localization or accumulation .

Subcellular Localization

The subcellular localization of C-[5-(3-Nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride and its effects on activity or function are not well-documented. Related oxadiazole compounds have been studied for their subcellular localization and any effects on their activity or function .

properties

IUPAC Name |

[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O3.ClH/c10-5-8-11-12-9(16-8)6-2-1-3-7(4-6)13(14)15;/h1-4H,5,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKRVSYVMOINZNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(O2)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![C-[5-(3-Fluoro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride](/img/structure/B6299037.png)

![[5-(3-tert-Butyl-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B6299042.png)

![(5-m-Tolyl-[1,3,4]oxadiazol-2-ylmethyl)-carbamic acid tert-butyl ester](/img/structure/B6299055.png)